3-Allyloxy-5-hydroxybenzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-hydroxy-5-prop-2-enoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h3,5-7,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGZQRXYGXXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-allyloxy-5-hydroxybenzoic acid methyl ester typically follows a two-step process:
- Esterification of 3,5-dihydroxybenzoic acid to form the methyl ester.
- Selective allylation of the hydroxyl group at position 3 to introduce the allyloxy substituent, leaving the hydroxyl at position 5 unmodified.
Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid
- Reagents: 3,5-dihydroxybenzoic acid, methanol, concentrated sulfuric acid (catalyst).
- Conditions: Reflux under acidic conditions until the starting acid is fully converted.
- Work-up: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and solvent removal.
- Outcome: Formation of 3,5-dihydroxybenzoic acid methyl ester, a key intermediate.
This step is well-established and provides a high yield of the methyl ester intermediate, setting the stage for selective allylation.
Step 2: Selective Allylation of the Hydroxyl Group at Position 3
- Reagents: 3,5-dihydroxybenzoic acid methyl ester, allyl bromide, potassium carbonate (K2CO3), tetrabutylammonium iodide (phase transfer catalyst), acetone (solvent).
- Conditions: The reaction mixture is heated under reflux with controlled stoichiometry to favor mono-allylation.
- Mechanism: The phenolic hydroxyl at position 3, being more reactive or more accessible, undergoes nucleophilic substitution with allyl bromide to form the allyloxy ether. The hydroxyl at position 5 remains free.
- Work-up: Removal of solvent, aqueous washes (NH4Cl, HCl, water, brine), drying, and purification by silica gel chromatography (ethyl acetate/hexane).
- Outcome: High purity this compound is obtained with good yield.
Alternative Allylation Method Using DMF and Anhydrous K2CO3
- Dissolution of 3,5-dihydroxybenzoic acid methyl ester in DMF.
- Addition of anhydrous K2CO3 as base.
- Allyl bromide is added and the mixture heated at 60°C for several hours.
- Filtration and solvent removal yield the product after purification.
- This method also allows selective allylation and is supported by literature protocols.
Data Table Summarizing Preparation Conditions and Outcomes
Analytical and Purity Considerations
- Purity is typically confirmed by high-performance liquid chromatography (HPLC), with values around 95-98%.
- Structural confirmation is done by NMR and mass spectrometry.
- Chromatographic purification is necessary to separate mono-allylated product from di-allylated or unreacted starting materials.
Summary of Research Findings
- The preparation of this compound is reliably achieved via esterification followed by selective allylation.
- Use of potassium carbonate as a base and allyl bromide as the allylating agent is standard.
- Phase transfer catalysts like tetrabutylammonium iodide improve reaction efficiency.
- Reaction conditions such as solvent choice (acetone or DMF), temperature, and stoichiometry are critical for selectivity.
- Continuous flow methods, while reported for related compounds, offer promising routes for scale-up.
- Purification by silica gel chromatography is essential to obtain high purity product suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-5-hydroxybenzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The allyloxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Agricultural Applications
1.1 Plant Defense Elicitor
AHBME has been studied for its role as a synthetic elicitor that can enhance plant defense mechanisms against pathogens. Research indicates that compounds similar to AHBME can trigger systemic acquired resistance (SAR) in plants, leading to increased resilience against diseases.
- Case Study : A study published in PubMed Central demonstrated the effectiveness of synthetic elicitors like AHBME in inducing defense responses in Arabidopsis thaliana against Pseudomonas syringae. The results showed that foliar application of AHBME at concentrations around 300 µM significantly improved disease resistance compared to untreated controls .
| Compound | Plant Model | Pathogen | Application Method | Concentration |
|---|---|---|---|---|
| AHBME | Arabidopsis thaliana | Pseudomonas syringae | Foliar spray | 300 µM |
| BTH | Arabidopsis thaliana | Pseudomonas syringae | Foliar spray | 300 µM |
1.2 Biopesticide Development
The properties of AHBME as a biopesticide are under investigation due to its potential to reduce reliance on chemical pesticides. Its ability to modulate plant immune responses suggests it could serve as an environmentally friendly alternative.
- Research Insight : Recent advancements in combinatorial chemistry have led to the discovery of various synthetic elicitors, including derivatives of AHBME, which exhibit lower phytotoxicity and higher efficacy than traditional pesticides .
Medicinal Chemistry Applications
2.1 Anti-inflammatory Properties
AHBME has been evaluated for its anti-inflammatory effects, which could have implications for treating various inflammatory diseases. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Case Study : In vitro studies indicated that AHBME demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting its potential as an anti-inflammatory agent .
| Activity | Cell Type | Cytokine Inhibition | Concentration Tested |
|---|---|---|---|
| Anti-inflammatory | Macrophages | TNF-alpha | 50 µM |
2.2 Antioxidant Activity
The antioxidant properties of AHBME have also been explored, indicating potential applications in preventing oxidative stress-related diseases.
- Research Insight : The compound has shown promise in scavenging free radicals in various assays, which is crucial for developing nutraceuticals aimed at reducing oxidative stress .
Synthesis and Chemical Properties
AHBME can be synthesized through various methods, including esterification reactions involving allyl alcohol and 5-hydroxybenzoic acid derivatives.
Mechanism of Action
The mechanism by which 3-Allyloxy-5-hydroxybenzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural, synthetic, and application-based differences between 3-allyloxy-5-hydroxybenzoic acid methyl ester and analogous compounds:
*Inferred based on substituent analysis.
Key Research Findings
Substituent Effects on Reactivity and Synthesis: The allyloxy group in this compound may enhance electrophilic substitution reactivity compared to nitrobenzyloxy derivatives (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester), which require harsh conditions (K₂CO₃, DMF, 70°C) for synthesis .
Functional Group Influence on Applications: Amino-substituted derivatives (e.g., methyl 3-amino-5-hydroxybenzoate) serve as precursors for benzoxazole synthesis, highlighting the role of -NH₂ in heterocycle formation . Thiophene-containing compounds (e.g., 3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylic acid methyl ester) demonstrate altered electronic properties due to the sulfur heteroatom, suggesting utility in materials science or as bioactive agents .
Steric and Storage Considerations :
- Bulky substituents like iodine (e.g., 3-benzyloxy-5-hydroxy-4-iodo-benzoic acid methyl ester) necessitate specialized storage conditions (2-8°C) to maintain stability .
Biological Activity
3-Allyloxy-5-hydroxybenzoic acid methyl ester (CAS No. 268750-52-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is an ester derivative of hydroxybenzoic acid, characterized by the presence of both allyloxy and hydroxy functional groups. Its molecular structure contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target enzymes or receptors.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants neutralize free radicals, reducing oxidative stress in cells.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
- Antioxidant Effects in Cellular Models : A study evaluated the antioxidant capacity of various hydroxybenzoic acid derivatives, including this compound, using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that this compound significantly reduced ferric ions, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
- Antimicrobial Efficacy : In a series of experiments assessing the antimicrobial properties of several phenolic compounds, this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Q & A
Q. How can discrepancies between calculated and experimental spectral data be resolved?
- Methodology : Cross-validate HRMS and NMR data with computational tools (e.g., Gaussian, ACD/Labs). For example, if experimental [M+H]⁺ = 239.0918 conflicts with calculated 239.0923 (±0.0005), re-examine ionization conditions or solvent effects. Use isotopic pattern analysis to rule out impurities .
Q. What protocols ensure accurate quantification in complex matrices (e.g., biological extracts)?
- Methodology :
- Internal Standards : Use deuterated analogs (e.g., d₃-methyl esters) for LC-MS/MS calibration.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (1–10 ng/mL), and recovery (85–115%). Cross-check with HPLC-UV (λ = 254 nm) .
Q. What are the degradation pathways under environmental stress (pH, temperature)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
